molecular formula C11H18O5 B14629425 Acetic acid;[2-(2-hydroxyethyl)cyclopenten-1-yl] acetate CAS No. 54460-33-2

Acetic acid;[2-(2-hydroxyethyl)cyclopenten-1-yl] acetate

Cat. No.: B14629425
CAS No.: 54460-33-2
M. Wt: 230.26 g/mol
InChI Key: GMNMMDYOMXPYFG-UHFFFAOYSA-N
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Description

Acetic acid;[2-(2-hydroxyethyl)cyclopenten-1-yl] acetate is a chemical compound with a complex structure that includes both acetic acid and cyclopentenyl acetate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;[2-(2-hydroxyethyl)cyclopenten-1-yl] acetate typically involves the reaction of 2-(2-hydroxyethyl)cyclopenten-1-yl acetate with acetic acid under specific conditions. The reaction may require the use of catalysts and controlled temperature and pressure to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and isolation to ensure the quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;[2-(2-hydroxyethyl)cyclopenten-1-yl] acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.

    Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The reactions may require specific temperatures, solvents, and pH levels to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, acetic acid;[2-(2-hydroxyethyl)cyclopenten-1-yl] acetate is used as a reagent in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable for creating complex molecules.

Biology

In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its ability to interact with biological molecules makes it a useful tool for understanding cellular processes.

Medicine

In medicine, this compound may have potential applications in drug development. Its unique chemical properties could be harnessed to create new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its versatility makes it suitable for various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of acetic acid;[2-(2-hydroxyethyl)cyclopenten-1-yl] acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include metabolic processes, signal transduction, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    2-Cyclopenten-1-yl acetic acid: A related compound with a similar cyclopentenyl structure.

    Cyclopent-2-enylacetic acid: Another similar compound with slight variations in the cyclopentenyl group.

Uniqueness

Acetic acid;[2-(2-hydroxyethyl)cyclopenten-1-yl] acetate is unique due to its combination of acetic acid and cyclopentenyl acetate moieties This unique structure imparts specific chemical properties that differentiate it from other similar compounds

Properties

CAS No.

54460-33-2

Molecular Formula

C11H18O5

Molecular Weight

230.26 g/mol

IUPAC Name

acetic acid;[2-(2-hydroxyethyl)cyclopenten-1-yl] acetate

InChI

InChI=1S/C9H14O3.C2H4O2/c1-7(11)12-9-4-2-3-8(9)5-6-10;1-2(3)4/h10H,2-6H2,1H3;1H3,(H,3,4)

InChI Key

GMNMMDYOMXPYFG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC(=O)OC1=C(CCC1)CCO

Origin of Product

United States

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